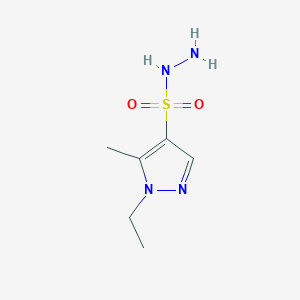

1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide is a chemical compound with the molecular formula C6H12N4O2S and a molecular weight of 204.25 g/mol . This compound belongs to the pyrazole family, which is known for its versatile applications in various fields, including medicinal chemistry and industrial processes.

Méthodes De Préparation

The synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonohydrazide group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Des Réactions Chimiques

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding sulfonyl hydrazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme inhibition and as a potential lead compound for the development of enzyme inhibitors.

Medicine: It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent, making it a candidate for further drug development.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments

Mécanisme D'action

The mechanism of action of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. The sulfonohydrazide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .

Comparaison Avec Des Composés Similaires

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide can be compared with other similar compounds, such as:

1-Methyl-5-ethyl-1H-pyrazole-4-sulfonohydrazide: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.

1-Phenyl-5-methyl-1H-pyrazole-4-sulfonohydrazide: The presence of a phenyl group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: This precursor compound is used in the synthesis of this compound and has different reactivity due to the presence of the sulfonyl chloride group .

Activité Biologique

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure

- Molecular Formula : C6H10N4O2S

- CAS Number : 1006327-17-8

Physical Properties

- The compound is characterized by a pyrazole ring substituted with an ethyl group and a sulfonohydrazide moiety, which contributes to its biological activity.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor , particularly targeting succinate dehydrogenase, an enzyme critical in the tricarboxylic acid (TCA) cycle. By binding to the active site, it disrupts normal enzymatic function, leading to decreased cellular respiration and energy production.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antifungal and antibacterial properties . For instance, studies have demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for specific strains . The mechanism of action involves inhibition of protein synthesis and disruption of biofilm formation, making it a candidate for treating resistant bacterial infections.

Case Studies

Several studies have investigated the biological activities of related compounds and their derivatives:

- Antibiotic Activity : A study highlighted the effectiveness of a similar compound against Staphylococcus aureus biofilms, showing a minimum biofilm inhibitory concentration (MBIC) of 62.216–124.432 μg/mL .

- Inflammation and Pain Management : Another study focused on the analgesic and anti-inflammatory properties of pyrazole derivatives, noting that certain substitutions enhanced anti-inflammatory effects without increasing ulcerogenic risks .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Key Enzymes : The compound's ability to inhibit succinate dehydrogenase impacts metabolic pathways crucial for energy production.

- Biofilm Disruption : It interferes with the formation of bacterial biofilms, enhancing the efficacy of antibiotics against resistant strains.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and target enzymes, revealing that specific amino acid residues in the enzyme's active site are critical for its inhibitory activity.

Comparison with Related Compounds

To understand the uniqueness of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Ethyl-1H-pyrazole-4-sulfonamide | Similar | Moderate antibacterial properties |

| 1-Ethyl-1H-pyrazole-4-sulfonic acid | Oxidized form | Different chemical properties |

| 1-Ethyl-1H-pyrazole-4-carbohydrazide | Similar hydrazide group | Varies in reactivity |

The distinct combination of functional groups in this compound contributes to its specific biological activities compared to its analogs .

Propriétés

IUPAC Name |

1-ethyl-5-methylpyrazole-4-sulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2S/c1-3-10-5(2)6(4-8-10)13(11,12)9-7/h4,9H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGFZQLPERVHLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)S(=O)(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.